![molecular formula C25H17BrClF2NO4S B300522 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300522.png)
5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BFT, is a synthetic compound that has been widely studied for its potential therapeutic applications. BFT belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. In
Mechanism of Action
The mechanism of action of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a PPARγ agonist, which means it binds to and activates PPARγ, leading to the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the regulation of glucose and lipid metabolism, inhibition of cancer cell growth, and anti-inflammatory properties. 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and glucose uptake in cells, which could be beneficial in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its effects on cellular processes.
Synthesis Methods
The synthesis of 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde in the presence of a catalyst. The reaction proceeds under mild conditions and yields 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a yellowish solid. The purity of the product can be improved by recrystallization.
Scientific Research Applications
5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. In diabetes research, 5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in cells.
properties
Product Name |
5-{3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
---|---|
Molecular Formula |
C25H17BrClF2NO4S |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-[(2-chloro-6-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H17BrClF2NO4S/c1-33-21-10-15(9-18(26)23(21)34-13-14-5-7-16(28)8-6-14)11-22-24(31)30(25(32)35-22)12-17-19(27)3-2-4-20(17)29/h2-11H,12-13H2,1H3/b22-11+ |
InChI Key |
WCXYYRLANGPNTI-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=C(C=C4)F |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=C(C=C4)F |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Br)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.